2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine
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Overview
Description
2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C12H7ClN2O. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 2-chlorobenzoic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are less commonly documented.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine
- 2-(2-Bromophenyl)-[1,3]oxazolo[5,4-b]pyridine
- 2-(2-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine
Uniqueness
2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Properties
Molecular Formula |
C12H7ClN2O |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7ClN2O/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H |
InChI Key |
AHMXDCWHFMNRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC=C3)Cl |
Origin of Product |
United States |
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